3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
“3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, including a benzofuran moiety, a dimethylamino group, and a spiro[indole-pyrrole] system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” typically involves multi-step organic reactions. The key steps may include:
Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenol derivatives and carbonyl compounds.
Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions using dimethylamine.
Construction of the spiro[indole-pyrrole] system: This complex structure can be synthesized through a series of cyclization and condensation reactions involving indole and pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Techniques such as chromatography and recrystallization may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers or other functional materials.
Mechanism of Action
The mechanism of action of “3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione: This compound shares structural similarities with other spiro[indole-pyrrole] derivatives.
Benzofuran derivatives: Compounds containing the benzofuran moiety exhibit similar chemical properties and reactivity.
Dimethylamino compounds: Compounds with the dimethylamino group may have comparable pharmacological activities.
Uniqueness
The uniqueness of “3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione” lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-1'-[3-(dimethylamino)propyl]-3'-hydroxy-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C28H29N3O5/c1-4-14-30-20-12-7-6-11-19(20)28(27(30)35)23(25(33)26(34)31(28)16-9-15-29(2)3)24(32)22-17-18-10-5-8-13-21(18)36-22/h5-8,10-13,17,33H,4,9,14-16H2,1-3H3 |
InChI Key |
MNZOMOOHWZVLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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